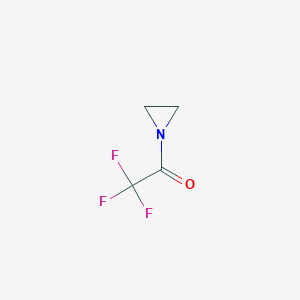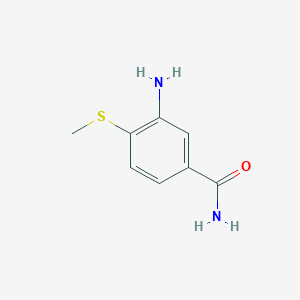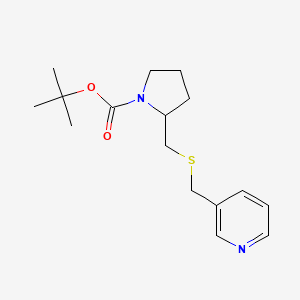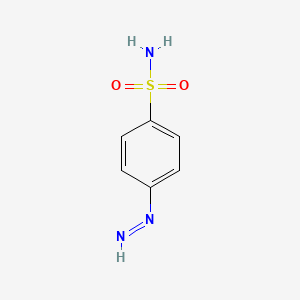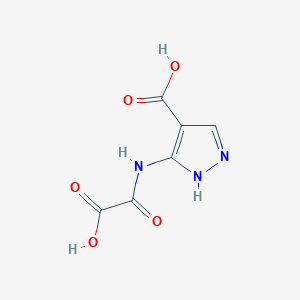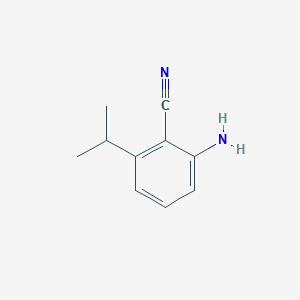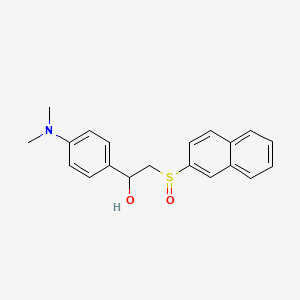
p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group attached to an ethanol backbone, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 2-naphthalenethiol in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. Finally, the sulfoxide is reacted with an appropriate alcohol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted dimethylaminophenyl derivatives.
科学研究应用
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the naphthalen-2-ylsulfinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(4-Dimethylaminophenyl)pyridine derivatives .
- 2-(4-Dimethylaminophenyl)benzothiazole derivatives .
Uniqueness
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is unique due to its combination of a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group, which imparts distinct photophysical and chemical properties. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
38226-50-5 |
|---|---|
分子式 |
C20H21NO2S |
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-2-naphthalen-2-ylsulfinylethanol |
InChI |
InChI=1S/C20H21NO2S/c1-21(2)18-10-7-16(8-11-18)20(22)14-24(23)19-12-9-15-5-3-4-6-17(15)13-19/h3-13,20,22H,14H2,1-2H3 |
InChI 键 |
LRRXOQACLLZTSB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


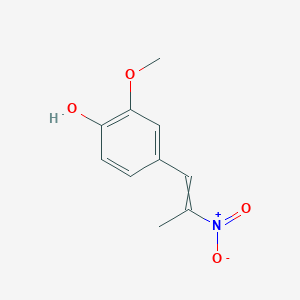
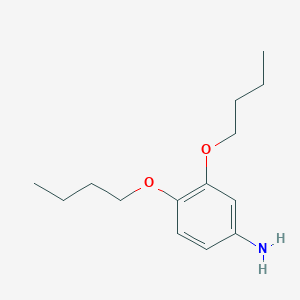
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)

